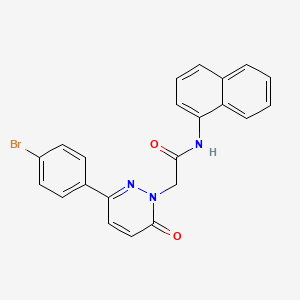

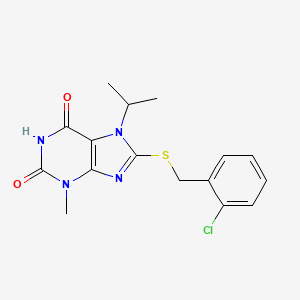

![molecular formula C8H7FN2O6S B2388023 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid CAS No. 1094631-19-2](/img/structure/B2388023.png)

2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid, also known as FNASAA, is a compound that has gained attention in scientific research. It has a CAS Number of 1094631-19-2 and a molecular weight of 278.22 . The IUPAC name for this compound is [(4-fluoro-3-nitroanilino)sulfonyl]acetic acid .

Molecular Structure Analysis

The InChI code for 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid is 1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)10-18(16,17)4-8(12)13/h1-3,10H,4H2,(H,12,13) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique

Fluorographic Detection and Radioactivity

- A study optimized a fluorographic procedure using acetic acid as a solvent for 2,5-diphenyloxazole, which was then compared with other existing fluorographic procedures. This method offered several technical advantages, such as no need to pre-fix proteins in gels and its applicability to both agarose and acrylamide gels, presenting a simple, sensitive, and efficient alternative method for fluorography (Skinner & Griswold, 1983).

Synthesis and Structural Characterization

- Research on the synthesis and structural characterization of 2-(2,5-diamino phenyl)ethanol involved the nitration of 3-fluorophenyl acetic acid. This process yielded 5-fluoro-2-nitrophenyl acetic acid with a considerable yield, demonstrating the utility of this compound in complex synthetic pathways (Zhao De-feng, 2007).

Chemical Modification of Membranes

- A study investigated the effects of various amino-reactive reagents, including 1-fluoro-2,4-dinitrobenzene, on the anion and cation permeability of human red blood cells. This research highlighted the role of these reagents in influencing ion permeability and contributed to understanding the underlying mechanisms of membrane function (Knauf & Rothstein, 1971).

Reaction Mechanisms and Enzyme Inhibitors

- The kinetics of the reaction of 4-nitrophenyl sulfamate in acetonitrile with various amines were studied, providing insights into dissociative reaction mechanisms involving E2- and E1cB-type mechanisms. This research is significant for understanding the behavior of sulfamate esters, which are important as model substrates for medicinally relevant compounds (Spillane, O'Byrne & McCaw, 2008).

Kinetic Investigations and Hydrolysis Studies

- A study on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles in various aqueous and mixed solutions provided critical insights into the hydrolysis mechanisms. The research indicated SN1 or S-nitrilosulfonium cation-like transition states and offered a deeper understanding of the ion dissociation processes (Dong et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-fluoro-3-nitrophenyl)sulfamoyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)10-18(16,17)4-8(12)13/h1-3,10H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZPNUBIVXEULE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)CC(=O)O)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)

![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)

![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2387944.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2387945.png)

![1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2387949.png)

![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one](/img/structure/B2387953.png)

![(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2387960.png)